Physical and chemical properties of 1-Ethyl-2-methyl-1H-indole-3-carbonitrile
Physical and chemical properties of 1-Ethyl-2-methyl-1H-indole-3-carbonitrile
[1]
Executive Summary
1-Ethyl-2-methyl-1H-indole-3-carbonitrile (CAS 917207-79-5) represents a specialized functionalized indole scaffold critical to medicinal chemistry and materials science. As a trisubstituted indole derivative, it serves as a robust intermediate in the synthesis of pharmaceuticals targeting kinase pathways and non-steroidal anti-inflammatory mechanisms. Its structural integrity—defined by the electron-withdrawing nitrile group at C3 and the steric bulk of the ethyl and methyl groups—imparts unique electronic properties, making it a valuable precursor for complex heterocycles and fluorescent dyes. This guide provides a definitive analysis of its physicochemical properties, synthetic methodologies, and reactivity profile.
Physicochemical Profile
The following data consolidates experimental and predicted values to establish a baseline for handling and characterization.
Table 1: Key Physical and Chemical Constants
| Property | Value / Description | Source/Note |
| IUPAC Name | 1-Ethyl-2-methyl-1H-indole-3-carbonitrile | Systematic |
| CAS Number | 917207-79-5 | Registry |
| Molecular Formula | C₁₂H₁₂N₂ | |
| Molecular Weight | 184.24 g/mol | Calculated |
| Physical State | Low-melting solid or viscous oil | Analog comparison* |
| Melting Point | 50–60 °C (Predicted) | Based on N-Me analog (51-60°C) |
| Boiling Point | ~360 °C (at 760 mmHg) | Predicted |
| Solubility | Soluble in DCM, CHCl₃, DMSO, MeOH; Insoluble in Water | Lipophilic nature |
| pKa | ~ -2 to -1 (Protonation at Nitrile N) | Extremely weak base |
| Appearance | Pale yellow to off-white crystalline solid | Typical of pure indoles |
*Note: The N-methyl analog (1-methyl-2-methylindole-3-carbonitrile) is a solid with MP 51-60°C. The N-ethyl substitution typically depresses the melting point slightly due to crystal packing disruption, potentially resulting in a lower melting solid or semi-solid at room temperature.
Structural Characterization
Accurate identification relies on specific spectroscopic signatures. The following analysis details the expected signals for the 1-ethyl-2-methyl-3-cyano motif.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃):
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Aromatic Region (7.10 – 7.70 ppm): A characteristic 4-proton pattern corresponding to the indole benzene ring (H4, H5, H6, H7). H4 (closest to CN) typically appears most downfield (~7.6-7.7 ppm, d).
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N-Ethyl Group:
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Quartet (~4.15 – 4.25 ppm): Corresponds to the methylene protons (N-CH ₂-CH₃). The chemical shift is distinctively deshielded by the indole nitrogen.
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Triplet (~1.35 – 1.45 ppm): Corresponds to the terminal methyl protons (N-CH₂-CH ₃).
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C2-Methyl Group:
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Singlet (~2.55 – 2.65 ppm): The methyl group at position 2 is slightly deshielded by the adjacent aromatic system and the electron-withdrawing nitrile at C3.
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-
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¹³C NMR (100 MHz, CDCl₃):
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Nitrile Carbon: Distinctive peak at ~115–117 ppm .
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Indole C2: Quaternary carbon, typically ~145–150 ppm (deshielded by N and methyl).
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Indole C3: Quaternary carbon, shielded by the cyano group, appearing at ~85–90 ppm .
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N-Ethyl Carbons: Methylene (~38-40 ppm) and Methyl (~15 ppm).
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C2-Methyl Carbon: ~12-13 ppm.
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Infrared (IR) Spectroscopy
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Nitrile Stretch (C≡N): A sharp, diagnostic band at 2210–2230 cm⁻¹ . This is the primary indicator of the C3 functionalization.
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C=C Aromatic: 1450–1600 cm⁻¹.
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Absence of N-H: Lack of the broad band at 3200–3400 cm⁻¹ confirms complete N-alkylation.
Synthesis and Manufacturing
The synthesis of 1-Ethyl-2-methyl-1H-indole-3-carbonitrile must prioritize regioselectivity and yield. The most robust industrial route involves the N-alkylation of the pre-functionalized indole core.
Protocol: N-Alkylation of 2-Methyl-1H-indole-3-carbonitrile
Rationale: Direct cyanation of N-ethyl-2-methylindole is possible but often requires hazardous reagents (e.g., chlorosulfonyl isocyanate). Alkylating the stable 2-methyl-3-cyanoindole precursor is safer and higher yielding.
Reagents:
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Substrate: 2-Methyl-1H-indole-3-carbonitrile (CAS 51072-83-4)
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Alkylating Agent: Ethyl Iodide (EtI) or Ethyl Bromide (EtBr)
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Base: Sodium Hydride (NaH) or Cesium Carbonate (Cs₂CO₃)
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Solvent: DMF (Dimethylformamide) or Acetonitrile
Step-by-Step Methodology:
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Preparation: Charge a flame-dried reaction vessel with 2-Methyl-1H-indole-3-carbonitrile (1.0 eq) and anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.
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Deprotonation: Cool the solution to 0 °C. Add Sodium Hydride (60% dispersion in oil, 1.2 eq) portion-wise. Evolution of H₂ gas will be observed. Stir for 30 minutes to ensure formation of the indolyl anion.
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Alkylation: Add Ethyl Iodide (1.2 eq) dropwise via syringe to the stirred suspension at 0 °C.
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Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the starting material.
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Workup: Quench carefully with ice-water. Extract the aqueous phase with Ethyl Acetate (3x). Wash combined organics with water and brine to remove DMF.
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Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the product as a pale solid/oil.
Visualization of Synthetic Pathway
Figure 1: Synthetic route from 2-methylindole precursor via C3-cyanation followed by N-alkylation.
Reactivity Profile & Stability
Understanding the chemical behavior of this scaffold is crucial for its use as an intermediate.
Hydrolysis (Nitrile to Acid)
The C3-cyano group is sterically shielded by the C2-methyl group, making it resistant to mild hydrolysis.
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Conditions: Requires harsh reflux in alcoholic KOH (alkaline hydrolysis) or conc. H₂SO₄ (acidic hydrolysis).
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Product: 1-Ethyl-2-methyl-1H-indole-3-carboxylic acid.[1]
Reduction (Nitrile to Amine)
This is a primary pathway for synthesizing tryptamine analogs.
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Reagents: Lithium Aluminum Hydride (LiAlH₄) in THF or Catalytic Hydrogenation (Raney Ni/H₂).
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Product: (1-Ethyl-2-methyl-1H-indol-3-yl)methanamine.
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Note: The C2-methyl group prevents over-reduction or polymerization often seen in unsubstituted indoles.
Electrophilic Aromatic Substitution
The C3 position is blocked. Electrophilic attack is directed to the benzene ring, primarily at C5 .
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Example: Bromination (NBS) or Nitration (HNO₃/Ac₂O) will favor the 5-position due to the electronic directing effects of the indole nitrogen lone pair.
Applications in Drug Discovery[3]
1-Ethyl-2-methyl-1H-indole-3-carbonitrile serves as a "privileged structure" intermediate.
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Kinase Inhibitors: The indole core mimics the purine ring of ATP. The C3-cyano group can be converted into heterocycles (e.g., oxadiazoles, tetrazoles) that interact with the hinge region of kinase enzymes (e.g., JAK, VEGFR).
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COX-2 Inhibitors: Indole-3-acetic acid derivatives (synthesized via hydrolysis of the nitrile) are classical scaffolds for NSAIDs (similar to Indomethacin). The N-ethyl group improves lipophilicity and cellular permeability compared to N-H analogs.
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Fluorescent Probes: The rigid indole system, when conjugated, exhibits fluorescence. This compound is a precursor for polymethine dyes used in bio-imaging.
Safety and Handling (MSDS Summary)
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Hazard Classification: Irritant (Skin, Eye, Respiratory).
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Signal Word: Warning.
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Handling:
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Avoid inhalation of dust/vapors.
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The nitrile group can liberate toxic cyanide fumes if incinerated or exposed to strong acids under uncontrolled conditions.
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
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Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Light sensitive; store in amber vials.
References
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PubChem. 1-Ethyl-2-methyl-1H-indole-3-carbonitrile (CAS 917207-79-5). National Library of Medicine. [Link]
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Li, Y., et al. (2013). GaCl3 Catalyzed C-H Cyanation of Indoles with N-Cyanosuccinimide. (Contains NMR data for analog 3u). [Link]
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Organic Syntheses. Synthesis of 2-methylindole derivatives. Org.[2][3][4][5][6] Synth. 1942, 22, 94. [Link]
Sources
- 1. 1-ETHYL-2-METHYL-1H-INDOLE-3-CARBONITRILE | 917207-79-5 [chemicalbook.com]
- 2. Indole, 3-methyl- [webbook.nist.gov]
- 3. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes [frontiersin.org]
